4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile
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Overview
Description
4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile is an organic compound with the molecular formula C13H9ClN2O It is characterized by the presence of a chloropyridinyl group attached to a benzonitrile moiety through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile typically involves the reaction of 6-chloropyridin-3-ylmethanol with 4-cyanophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 6-chloropyridin-3-ylmethanol is replaced by the phenoxide ion of 4-cyanophenol, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, modulating their activity. The nitrile group may also play a role in binding to active sites or other functional groups within biological systems. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Chloropyridin-3-yl)methoxy]benzaldehyde
- 4-[(6-Chloropyridin-3-yl)methoxy]benzoic acid
- 4-[(6-Chloropyridin-3-yl)methoxy]benzylamine
Uniqueness
4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[(6-chloropyridin-3-yl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-13-6-3-11(8-16-13)9-17-12-4-1-10(7-15)2-5-12/h1-6,8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSFUWUIBXQKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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